molecular formula C2H3BrO<br>CH3COBr<br>C2H3BrO B1214935 Acetyl bromide CAS No. 506-96-7

Acetyl bromide

Cat. No.: B1214935
CAS No.: 506-96-7
M. Wt: 122.95 g/mol
InChI Key: FXXACINHVKSMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl bromide is an acyl bromide compound with the chemical formula CH₃COBr. It is a colorless, volatile liquid with a pungent odor. This compound is primarily used as a reagent in organic synthesis, particularly in the acetylation of alcohols and amines to form acetate esters and acetamides .

Mechanism of Action

Target of Action

Acetyl bromide is an acyl bromide compound . It primarily targets water, alcohols, and amines . In the presence of these substances, this compound undergoes chemical reactions to produce different compounds.

Mode of Action

This compound reacts vigorously with its targets. When it comes into contact with water, it hydrolyzes rapidly, forming acetic acid and hydrobromic acid . Similarly, it reacts with alcohols and amines to produce acetate esters and acetamides, respectively .

Biochemical Pathways

This compound doesn’t directly participate in biochemical pathways within the body. For instance, acetic acid is a key metabolite in the Acetyl CoA pathway, which is involved in numerous biochemical processes including fatty acid oxidation/reduction, pyruvate oxidation, the citric acid cycle, and amino acid anabolism/catabolism .

Pharmacokinetics

Its rapid reaction with water to form acetic acid and hydrobromic acid suggests that it’s quickly metabolized upon contact with biological fluids .

Result of Action

The primary molecular effect of this compound’s action is the production of acetic acid and hydrobromic acid upon contact with water . In the presence of alcohols and amines, it forms acetate esters and acetamides, respectively . These reactions are typically exothermic and release heat. On a cellular level, this compound is corrosive and can cause tissue damage .

Action Environment

The action of this compound is highly influenced by environmental factors. It decomposes violently upon contact with water, steam, methanol, or ethanol to form hydrogen bromide gas and acetic acid . It also reacts vigorously with bases, both organic and inorganic . Therefore, the presence of these substances in the environment can significantly affect the action, efficacy, and stability of this compound.

Safety and Hazards

Acetyl bromide is a corrosive organic liquid and a potent lachrymator capable of inflicting serious skin and eye damage . It’s also combustible and may be corrosive to metals . It’s important to handle it with care, using protective gloves, clothing, and eye/face protection .

Biochemical Analysis

Biochemical Properties

Acetyl bromide plays a significant role in biochemical reactions, particularly in the formation of acetyl derivatives. It reacts with alcohols and amines to produce acetate esters and acetamides, respectively . In these reactions, this compound interacts with various enzymes and proteins, facilitating the transfer of the acetyl group. For instance, it can react with hydroxyl groups in alcohols to form esters, which are important intermediates in biochemical pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of acetyl derivatives. It reacts with nucleophiles, such as hydroxyl and amino groups, to form acetylated products. This reaction involves the nucleophilic attack on the carbonyl carbon of this compound, followed by the release of bromide ion . The acetylation of biomolecules can result in enzyme inhibition or activation, depending on the target molecule and the context of the reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and reactivity. This compound hydrolyzes rapidly in water, forming acetic acid and hydrobromic acid . This hydrolysis can affect the long-term stability of this compound in aqueous solutions. Additionally, the acetylation of biomolecules by this compound can have long-term effects on cellular function, depending on the stability of the acetylated products.

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of acetate esters and acetamides. It reacts with alcohols and amines to produce these compounds, which are important intermediates in various biochemical processes . The interaction of this compound with enzymes and cofactors in these pathways can influence metabolic flux and the levels of metabolites.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl bromide can be synthesized by reacting phosphorus tribromide with acetic acid. The reaction proceeds as follows: [ 3 \text{CH}_3\text{COOH} + \text{PBr}_3 \rightarrow 3 \text{CH}_3\text{COBr} + \text{H}_3\text{PO}_3 ] This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of this compound .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the separation and purification of this compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions: Acetyl bromide undergoes several types of chemical reactions, including:

    Hydrolysis: this compound hydrolyzes rapidly in water to form acetic acid and hydrobromic acid. [ \text{CH}_3\text{COBr} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{HBr} ]

    Acetylation: It reacts with alcohols and amines to produce acetate esters and acetamides, respectively. [ \text{CH}_3\text{COBr} + \text{R-OH} \rightarrow \text{CH}_3\text{COOR} + \text{HBr} ] [ \text{CH}_3\text{COBr} + \text{R-NH}_2 \rightarrow \text{CH}_3\text{CONHR} + \text{HBr} ]

Common Reagents and Conditions:

    Alcohols and Amines: These are commonly used reagents in acetylation reactions with this compound.

    Anhydrous Conditions: To prevent hydrolysis, reactions involving this compound are typically carried out under anhydrous conditions.

Major Products:

    Acetate Esters: Formed from the reaction with alcohols.

    Acetamides: Formed from the reaction with amines.

Comparison with Similar Compounds

    Acetyl Chloride (CH₃COCl): Similar to acetyl bromide, acetyl chloride is used as an acetylating agent. this compound is more reactive due to the presence of the bromine atom, which is a better leaving group compared to chlorine.

    Acetyl Iodide (CH₃COI): Acetyl iodide is another acetylating agent, but it is less commonly used due to its higher reactivity and instability.

Uniqueness of this compound:

    Reactivity: this compound is more reactive than acetyl chloride but less reactive than acetyl iodide, making it a versatile reagent in organic synthesis.

    Applications: Its unique reactivity profile makes it suitable for specific applications where controlled acetylation is required.

Properties

IUPAC Name

acetyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO/c1-2(3)4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXACINHVKSMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrO, Array
Record name ACETYL BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ACETYL BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060140
Record name Acetyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Acetyl bromide appears as a colorless fuming liquid with a pungent odor. Vapors irritate eyes and mucous membranes. Corrosive to metals and tissue. Density 13.9 lb / gal., Clear fuming liquid with a pungent odor; [HSDB], COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR.
Record name ACETYL BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetyl bromide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1595
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ACETYL BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

169 °F at 760 mmHg (USCG, 1999), 74 °C, 76 °C
Record name ACETYL BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetyl bromide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ACETYL BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

110 °C (230 °F) - closed cup, 75 °C
Record name Acetyl bromide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ACETYL BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Violently decomposed by water or alcohol, Miscible with ether, chloroform, benzene, Soluble in ether, chloroform, benzene, Miscible with ether, benzene, chloroform; soluble in acetone, Solubility in water: reaction
Record name Acetyl bromide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ACETYL BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.66 at 60.8 °F (USCG, 1999) - Denser than water; will sink, Density: 1.52 at 9 °C, Saturated liquid density: 103.599 lb/cu ft at 70 °F, Vapor specific gravity: 4.24; Saturated vapor density: 0.04488 lb/cu ft at 70 °F, Relative density (water = 1): 1.5
Record name ACETYL BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetyl bromide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ACETYL BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 4.2
Record name ACETYL BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

122.0 [mmHg], 122 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 13
Record name Acetyl bromide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1595
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Acetyl bromide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ACETYL BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Fuming liquid, Colorless fuming liquid

CAS No.

506-96-7, 74787-38-5
Record name ACETYL BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl bromide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 74787-38-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYL BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O18V5XYO0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acetyl bromide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ACETYL BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-141.7 °F (USCG, 1999), -95.5 °C, -96 °C
Record name ACETYL BROMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2283
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetyl bromide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/663
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ACETYL BROMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0365
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetyl bromide
Reactant of Route 2
Acetyl bromide
Reactant of Route 3
Acetyl bromide
Reactant of Route 4
Acetyl bromide
Reactant of Route 5
Acetyl bromide
Reactant of Route 6
Acetyl bromide
Customer
Q & A

Q1: What is the primary application of acetyl bromide in plant science research?

A1: this compound is widely used for determining lignin content in plant materials, particularly in studies focusing on biomass composition and digestibility. [, , , , , , , , , , , , ]

Q2: How does this compound interact with lignin?

A2: this compound reacts with lignin through acetylation and bromination. Primary (γ-) hydroxyl groups in lignin are acetylated, while benzylic (α-) hydroxyl groups undergo bromination via their acetates. This process leads to the complete solubilization of lignin, enabling its quantification. [, ]

Q3: What spectroscopic methods are used to characterize this compound and its reaction products with lignin?

A3: Researchers employ ultraviolet-visible (UV-Vis) spectrophotometry to quantify lignin after reaction with this compound by measuring absorbance at 280 nm. [, , , , , , , , , , , , , , ] Additionally, Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used to analyze the structural changes in lignin and identify reaction products. [, , ]

Q4: What are the limitations of using the this compound method for lignin determination?

A4: While effective for quantifying lignin in woody plants and some grasses, the this compound method can produce inaccurate results when analyzing certain vegetable fibers. These inaccuracies stem from the presence of interfering compounds or the unique properties of the lignin within these materials. [, ] Additionally, prolonged reaction times and high temperatures during the this compound assay can lead to the degradation of carbohydrates like xylans, potentially overestimating lignin content. [, ]

Q5: What alternatives exist for lignin determination besides the this compound method?

A5: Several alternative methods for lignin quantification include the Klason lignin method, acid detergent lignin (ADL) method, potassium permanganate lignin (PerL) method, and thioglycolic acid method. These methods differ in their extraction procedures, chemical treatments, and accuracy depending on the plant material analyzed. Researchers often compare these methods to obtain a comprehensive understanding of lignin content and composition. [, , , , , , ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula for this compound is C2H3BrO, and its molecular weight is 122.95 g/mol. []

Q7: How does the structure of this compound influence its reactivity?

A7: The presence of a highly electronegative bromine atom adjacent to the carbonyl group in this compound contributes to its high reactivity. This electron-withdrawing effect polarizes the carbonyl group, making it more susceptible to nucleophilic attack. []

Q8: Can this compound be used as a reagent in organic synthesis beyond lignin analysis?

A8: Yes, this compound serves as a versatile reagent in organic synthesis. It can be used for: * Protecting group removal: this compound in alcohols can remove N-tert-butyloxycarbonyl (Boc), N-carboxybenzyl (Cbz), and N-acetyl (Ac) protecting groups from amines. [] * Esterifications and transesterifications: this compound in alcohols facilitates the formation of esters from carboxylic acids and alcohols. [] * Debenzylation: this compound can cleave aryl-O-benzyl ethers, removing the benzyl protecting group. [] * Heterocycle synthesis: this compound can be used to synthesize quinoxalinones, benzoxazinones, and benzothiazinones from appropriate starting materials. [, ]

Q9: How does this compound react with (2-ethoxyvinyl)stannanes?

A9: this compound cleaves the Sn-C= bond in (2-ethoxyvinyl)stannanes, yielding tributyltin bromide and vinyl ethers. This contradicts earlier reports suggesting heterolytic fragmentation as the primary reaction pathway. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.